molecular formula C8H4N2O3 B2803838 3-Cyano-4-nitrobenzaldehyde CAS No. 203179-02-6

3-Cyano-4-nitrobenzaldehyde

Cat. No.: B2803838
CAS No.: 203179-02-6
M. Wt: 176.131
InChI Key: PAFVJMRUNSXWEM-UHFFFAOYSA-N
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Description

3-Cyano-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H4N2O3. It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses. The compound is also known by its IUPAC name, 5-formyl-2-nitrobenzonitrile .

Mechanism of Action

Target of Action

3-Cyano-4-nitrobenzaldehyde is a chemical compound that has been used in the synthesis of various biologically active compounds It’s known that cyanoacetamide derivatives, which can be synthesized using compounds like this compound, are considered important precursors for heterocyclic synthesis . These heterocyclic compounds can interact with various biological targets, depending on their specific structures.

Mode of Action

It’s known that the compound can participate in various chemical reactions due to its cyano and nitro functional groups . For instance, it can undergo reactions with amines to form cyanoacetamide derivatives . These derivatives can then participate in further reactions to form a variety of heterocyclic compounds .

Biochemical Pathways

It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can interact with various biochemical pathways, depending on their specific structures. For example, some heterocyclic compounds are known to interact with pathways involved in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (17613 g/mol) and boiling point (3396±320 °C at 760 mmHg), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can have various biological effects, depending on their specific structures. For example, some heterocyclic compounds are known to have antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .

Preparation Methods

3-Cyano-4-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-cyanobenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products . Another method involves the cyanoacetylation of 4-nitrobenzaldehyde using cyanoacetic acid in the presence of a base .

Comparison with Similar Compounds

3-Cyano-4-nitrobenzaldehyde can be compared with similar compounds such as 4-nitrobenzaldehyde and 3-cyanobenzaldehyde. While 4-nitrobenzaldehyde lacks the cyano group, 3-cyanobenzaldehyde lacks the nitro group. The presence of both functional groups in this compound makes it unique and versatile for various chemical reactions .

Properties

IUPAC Name

5-formyl-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVJMRUNSXWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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